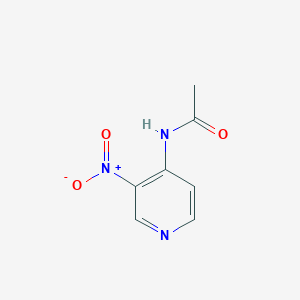

4-Acetamido-3-nitropyridine

Description

BenchChem offers high-quality 4-Acetamido-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetamido-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitropyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-5(11)9-6-2-3-8-4-7(6)10(12)13/h2-4H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAMTQAVAJACLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337184 | |

| Record name | 4-ACETAMIDO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79371-42-9 | |

| Record name | 4-ACETAMIDO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Acetamido-3-nitropyridine" physical and chemical properties

An In-Depth Technical Guide to 4-Acetamido-3-nitropyridine

Introduction

4-Acetamido-3-nitropyridine, also known as N-(3-nitropyridin-4-yl)acetamide, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, an electron-withdrawing nitro group, and an acetamido group, which collectively impart unique reactivity and potential as a versatile building block. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, spectral characterization, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences.

Core Physicochemical Properties

The compound's utility is fundamentally defined by its physical and chemical characteristics. These properties are crucial for designing synthetic routes, purification strategies, and formulation studies.

Structural and General Properties

4-Acetamido-3-nitropyridine is a yellow solid at room temperature.[1] The presence of both hydrogen bond donors (the amide N-H) and acceptors (the nitro oxygens, amide carbonyl, and pyridine nitrogen) influences its solid-state packing and solubility profile.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | N-(3-nitropyridin-4-yl)acetamide | [2] |

| Synonyms | 4-Acetylamino-3-nitropyridine, N-(3-nitro-(4)pyridyl)-acetamide | [1][2] |

| CAS Number | 79371-42-9 | [1] |

| Molecular Formula | C₇H₇N₃O₃ | [1][2] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Exact Mass | 181.048741 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Density | 1.419 g/cm³ | [1] |

| Boiling Point | 414.4 °C at 760 mmHg | [1] |

| Flash Point | 204.4 °C | [1] |

| Topological Polar Surface Area (TPSA) | 87.8 Ų | [1] |

| XLogP3 | 1.54 | [1] |

Synthesis and Reactivity

The synthesis of 4-acetamido-3-nitropyridine is typically achieved through a multi-step process starting from more common pyridine derivatives. A logical and field-proven synthetic pathway involves the nitration of a protected aminopyridine.

Synthetic Workflow

The most direct precursor is 4-aminopyridine. Direct nitration of 4-aminopyridine can be complex; therefore, a common strategy involves protecting the amino group via acetylation, followed by nitration, and then if needed, deprotection. However, for the target compound, the final step is the nitration of 4-acetamidopyridine. An alternative route involves the acetylation of 4-amino-3-nitropyridine. The synthesis of this precursor, 4-amino-3-nitropyridine, involves the nitration of 4-aminopyridine using fuming nitric acid in concentrated sulfuric acid.[3]

Caption: Plausible synthetic routes to 4-Acetamido-3-nitropyridine.

Experimental Protocol: Synthesis of 4-Amino-3-nitropyridine (Precursor)

This protocol is based on established methods for the nitration of aminopyridines.[3]

Causality: The use of concentrated sulfuric acid is critical as it protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution, but also serves as a solvent and protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is performed at low temperatures initially to control the exothermic reaction, then heated to drive the reaction to completion.[3]

Step-by-Step Methodology:

-

Dissolve pyridin-4-amine (1 equivalent) in concentrated sulfuric acid under ice-bath conditions (0-10 °C).[3]

-

Slowly add fuming nitric acid (1 equivalent) dropwise, ensuring the temperature remains between 0-10 °C.[3]

-

Stir the reaction mixture at this temperature for 5 hours.[3]

-

Allow the mixture to warm to room temperature, then heat to 90 °C for 3 hours.[3]

-

After cooling, stir the mixture overnight at room temperature.[3]

-

Carefully pour the reaction mixture into ice water and neutralize with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the product.

-

Collect the resulting yellow precipitate by filtration, wash with cold water, and dry under reduced pressure to yield 4-amino-3-nitropyridine.[3]

The subsequent acetylation of this product with acetic anhydride would yield the final 4-acetamido-3-nitropyridine.

Spectral Data for Structural Elucidation

Structural confirmation of 4-acetamido-3-nitropyridine relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the amide functionality.

-

¹³C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule. Data for 4-acetamido-3-nitropyridine is available in spectral databases, with spectra typically recorded in solvents like DMSO-d₆ or a mixture of Chloroform-d and DMSO-d₆.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. For 4-acetamido-3-nitropyridine, the exact mass is 181.048741 g/mol .[1][2] This technique is also used to analyze fragmentation patterns, which can further support structural assignments.

Safety, Handling, and Storage

Proper handling of 4-acetamido-3-nitropyridine is imperative due to its potential hazards. The related precursor, 4-amino-3-nitropyridine, is classified as harmful and an irritant.

Hazard Identification and Precautionary Measures

While a specific safety data sheet for the title compound is not detailed in the provided results, data for the closely related precursor 4-amino-3-nitropyridine indicates several hazards. It is harmful if swallowed, and causes skin, eye, and respiratory irritation.[4][5] Based on its structure, 4-acetamido-3-nitropyridine is suspected of causing cancer.[6]

GHS Hazard Statements for Structurally Similar Compounds:

-

H351: Suspected of causing cancer.[6]

Precautionary Statements:

-

Prevention: Obtain special instructions before use.[6] Do not handle until all safety precautions have been read and understood.[6] Avoid breathing dust.[7] Wash skin thoroughly after handling.[7] Use only in a well-ventilated area.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]

-

Response: If swallowed, seek medical help.[4] If on skin, wash with plenty of water.[4] If in eyes, rinse cautiously with water for several minutes.[4][7] If exposed or concerned, get medical advice/attention.[6]

-

Storage: Store locked up in a well-ventilated place with the container tightly closed.[4][6] The compound may be moisture-sensitive and should be stored in a dry environment.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

Recommended Personal Protective Equipment (PPE)

Caption: Essential PPE for handling nitropyridine compounds.

Applications in Research and Development

4-Acetamido-3-nitropyridine serves primarily as an intermediate in organic synthesis. The nitro group can be reduced to an amine, providing a route to 3,4-diaminopyridine derivatives. These structures are key components in the synthesis of various heterocyclic compounds, including those with potential biological activity. The differential reactivity of the functional groups allows for selective chemical transformations, making it a valuable tool for building molecular complexity in the development of novel pharmaceutical agents.

References

- Sigma-Aldrich. (2024, September 6).

- SpectraBase. 4-ACETYLAMINO-3-NITROPYRIDINE.

- ChemicalBook. (2025, July 26).

- Fisher Scientific. (2010, September 2).

- Fisher Scientific. (2024, March 29).

- ECHEMI. 79371-42-9, 4-ACETAMIDO-3-NITROPYRIDINE Formula.

- ECHEMI.

- Hive Chemistry Discourse. 4-nitropyridine synthesis requested.

- ChemicalBook. 4-Amino-3-nitropyridine synthesis.

- Sigma-Aldrich. (2024, September 6).

- PubChem. 4-Acetylaminoantipyrine.

- Fisher Scientific. (2024, March 31).

- Sigma-Aldrich. 4-Amino-3-nitropyridine 97.

- ChemBK. (2024, April 9). 4-Pyridinamine, 3-nitro-.

Sources

An In-depth Technical Guide to 4-Acetamido-3-nitropyridine

This guide provides a comprehensive technical overview of 4-Acetamido-3-nitropyridine, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, and the rationale behind its utilization in research and pharmaceutical applications.

Core Identification and Physicochemical Properties

4-Acetamido-3-nitropyridine, also known by its IUPAC name N-(3-nitropyridin-4-yl)acetamide, is a substituted pyridine derivative. The presence of both an acetamido group and a nitro group on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis.

CAS Number: 79371-42-9[1]

Molecular Formula: C₇H₇N₃O₃[1]

Molecular Weight: 181.15 g/mol [2]

Appearance: Typically a yellow solid.[1]

| Property | Value | Source |

| CAS Number | 79371-42-9 | ECHEMI[1] |

| Molecular Formula | C₇H₇N₃O₃ | ECHEMI[1] |

| Molecular Weight | 181.15 g/mol | Smolecule[2] |

| IUPAC Name | N-(3-nitropyridin-4-yl)acetamide | Smolecule[2] |

| Synonyms | 4-ACETAMIDO-3-NITROPYRIDINE, N-(3-nitro-(4)pyridyl)-acetamide | ECHEMI[1] |

Below is the chemical structure of 4-Acetamido-3-nitropyridine.

Caption: Chemical structure of 4-Acetamido-3-nitropyridine.

Synthesis of 4-Acetamido-3-nitropyridine: A Two-Step Approach

The synthesis of 4-Acetamido-3-nitropyridine is most effectively achieved through a two-step process starting from the commercially available 4-aminopyridine. This pathway involves the nitration of 4-aminopyridine to form the key intermediate, 4-amino-3-nitropyridine, followed by the acetylation of the amino group.

Step 1: Nitration of 4-Aminopyridine to 4-Amino-3-nitropyridine

The foundational step in this synthesis is the regioselective nitration of 4-aminopyridine. The amino group at the 4-position is an activating group, directing the electrophilic nitration to the 3-position.

Reaction Workflow:

Caption: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine.

Experimental Protocol:

-

Under ice-bath conditions, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL).[3]

-

While maintaining the reaction temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise.[3]

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.[3]

-

Allow the reaction to warm to room temperature and then heat at 90°C for 3 hours.[3][4]

-

After the reaction is complete, cool the mixture to room temperature and stir overnight.[3][4]

-

Slowly pour the reaction mixture into ice water and adjust the pH to 7 with ammonia.[4]

-

Collect the resulting yellow precipitate by filtration and dry under reduced pressure to yield 4-amino-3-nitropyridine.[3][4]

Expert Insights: The use of a strong acid mixture (sulfuric and nitric acid) is crucial for the electrophilic nitration of the pyridine ring. The initial low temperature helps to control the exothermic reaction, while the subsequent heating drives the reaction to completion. The amino group's directing effect is key to achieving the desired 3-nitro isomer.

Step 2: Acetylation of 4-Amino-3-nitropyridine

The final step is the acetylation of the amino group of 4-amino-3-nitropyridine. This is a standard transformation that can be achieved using various acetylating agents. Acetic anhydride is a common and effective choice for this purpose.

Reaction Workflow:

Caption: Synthesis of 4-Acetamido-3-nitropyridine.

Experimental Protocol:

-

Suspend 4-amino-3-nitropyridine (1.39 g, 10 mmol) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add a catalytic amount of a base, such as pyridine or triethylamine.

-

Slowly add acetic anhydride (1.02 g, 10 mmol) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4-Acetamido-3-nitropyridine.

Expert Insights: The addition of a base as a catalyst is essential to neutralize the acetic acid byproduct and to facilitate the nucleophilic attack of the amino group on the acetylating agent. The choice of solvent and reaction temperature can be optimized to improve yield and purity. This acetylation step is a robust and well-established method for converting primary amines to their corresponding acetamides. A similar procedure is used for the acetylation of 4-aminopyridine to produce 4-acetylaminopyridine.[5]

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] The introduction of nitro and acetamido groups onto this core can significantly modulate the molecule's biological activity and pharmacokinetic properties.

4-Acetamido-3-nitropyridine serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be reduced to an amino group, which can then be further functionalized.[7] The acetamido group can influence the molecule's solubility and ability to form hydrogen bonds, which are critical for drug-receptor interactions.

The structural motifs present in 4-acetamido-3-nitropyridine are found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8] Researchers in drug discovery can utilize this compound as a starting material to explore novel chemical space and develop new therapeutic agents.

Conclusion

4-Acetamido-3-nitropyridine is a valuable chemical entity with a well-defined structure and a straightforward synthetic pathway. Its utility as a building block in the synthesis of potentially bioactive molecules makes it a compound of significant interest to researchers in the pharmaceutical and life sciences industries. The methodologies outlined in this guide provide a solid foundation for the synthesis and application of this important intermediate.

References

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Bulgarian Chemical Communications. [Link]

- Google Patents.

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

ResearchGate. Reactivity of 3-nitro, 3-cyano, 3-acetamido, and N-methoxy-3-carboxamide coumarins. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Buy N-(3-nitropyridin-2-yl)acetamide | 79371-44-1 [smolecule.com]

- 3. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Amino-3-nitropyridine | 1681-37-4 [chemicalbook.com]

- 5. mdpi.org [mdpi.org]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 4-Acetamido-3-nitropyridine in Common Laboratory Solvents

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 4-Acetamido-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a simple data sheet, offering a foundational understanding of the molecular characteristics governing the solubility of 4-Acetamido-3-nitropyridine. We will delve into the theoretical principles that dictate its behavior in various solvents and provide detailed, field-proven experimental protocols for accurately determining its solubility. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to effectively work with this compound.

Molecular Structure and its Influence on Solubility

4-Acetamido-3-nitropyridine (C7H7N3O3, Molecular Weight: 181.15 g/mol ) is a substituted pyridine derivative.[1] Its solubility is governed by the interplay of its constituent functional groups: the pyridine ring, the acetamido group, and the nitro group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can promote solubility in protic solvents like water and alcohols.[2][3]

-

Acetamido Group (-NHCOCH3): This group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This duality allows for complex interactions with a variety of solvents, potentially enhancing solubility in both protic and aprotic polar solvents.[4]

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is polar. This polarity can contribute to solubility in polar solvents.[5]

The overall polarity of the molecule, along with its capacity for hydrogen bonding, suggests that 4-Acetamido-3-nitropyridine will exhibit a range of solubilities across different solvents, with a general preference for more polar environments. The principle of "like dissolves like" is a fundamental concept here; polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[6][7][8]

Predicted Solubility Profile

Based on the structural analysis, we can predict the general solubility behavior of 4-Acetamido-3-nitropyridine in common laboratory solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The ability of the solvent to form hydrogen bonds with the pyridine nitrogen, acetamido group, and nitro group should facilitate dissolution.[2][4][9] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The high polarity of these solvents can effectively solvate the polar functional groups of the molecule, even without hydrogen bond donation. |

| Non-Polar | Hexane, Toluene | Low | The significant polarity of 4-Acetamido-3-nitropyridine makes it unlikely to dissolve in non-polar hydrocarbon solvents due to the mismatch in intermolecular forces.[7] |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have some polarity but are not as effective at hydrogen bonding as protic solvents. Solubility will likely be limited. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable results in a research and development setting. The two primary types of solubility assays are kinetic and thermodynamic.[10][11][12]

Kinetic vs. Thermodynamic Solubility

Kinetic solubility measurements are rapid and well-suited for high-throughput screening in early drug discovery.[10][11][13] They typically involve dissolving the compound in an organic solvent (like DMSO) first, followed by dilution into an aqueous buffer.[10][13] The point at which the compound precipitates is its kinetic solubility.

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound.[10][14] This is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period, typically 24 hours or more.[10][14] This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of 4-Acetamido-3-nitropyridine.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of 4-Acetamido-3-nitropyridine.[10]

Materials:

-

4-Acetamido-3-nitropyridine (solid)

-

Selected laboratory solvents (e.g., water, ethanol, DMSO, etc.)

-

Scintillation vials or other suitable containers

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Acetamido-3-nitropyridine to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Add a known volume of the desired solvent (e.g., 1-2 mL).

-

Seal the vials to prevent solvent evaporation.

-

Prepare samples in duplicate or triplicate for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for at least 24 hours to ensure that thermodynamic equilibrium is reached.[10]

-

-

Sample Separation:

-

After equilibration, visually confirm that excess solid is still present.

-

Separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.

-

-

-

Quantification:

-

Preparation of Standards: Prepare a series of standard solutions of known concentrations of 4-Acetamido-3-nitropyridine in the chosen solvent.

-

Analysis: Analyze the saturated supernatant and the standard solutions using a suitable analytical method:

-

HPLC: This is the preferred method for its specificity and sensitivity. Develop a method that gives a good peak shape and retention time for the compound.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and no interfering substances are present, this can be a simpler method.

-

-

Calibration Curve: Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine Concentration: Use the calibration curve to determine the concentration of 4-Acetamido-3-nitropyridine in the saturated supernatant. This concentration is the thermodynamic solubility.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Acetamido-3-nitropyridine was not found, related compounds like 4-Amino-3-nitropyridine are classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[15][16][17] Therefore, it is prudent to handle 4-Acetamido-3-nitropyridine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

The solubility profile of 4-Acetamido-3-nitropyridine is a critical parameter for its successful application in research and drug development. Its molecular structure, featuring a pyridine ring, an acetamido group, and a nitro group, suggests a preference for polar solvents. However, for precise and actionable data, experimental determination of both kinetic and thermodynamic solubility is indispensable. The protocols and theoretical background provided in this guide offer a robust framework for researchers to accurately characterize the solubility of this compound and to make informed decisions in their scientific endeavors.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.). Enamine.

- Solubility of Organic Compounds. (2023, August 31). Retrieved from a university chemistry experiment guide.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solv

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Safety Data Sheet for 4-Aminopyridine. (2025, November 6). Sigma-Aldrich.

- Hydrogen Bonding Interactions of Pyridine •+ with Water: Stepwise Solvation of Distonic Cations. (2025, August 7).

- Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. (n.d.). RSC Publishing.

- How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021, February 9). PMC - NIH.

- 4-ACETAMIDO-3-NITROPYRIDINE. (n.d.). ECHEMI.

- 4-Amino-3-nitropyridine 97. (n.d.). Sigma-Aldrich.

- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Journal of Medical and Health Studies.

- SAFETY DATA SHEET for a related pyridine compound. (2021, December 25). Fisher Scientific.

- Polarity and Solubility of Organic Compounds. (n.d.).

- 4-Amino-3-nitropyridine - Safety Data Sheet. (2025, July 26). ChemicalBook.

- 4-Acetylaminoantipyrine. (n.d.). PubChem.

- 4-Amino-3-nitropyridine SDS, 1681-37-4 Safety D

- Solubility factors when choosing a solvent. (2020, November 16). Labclinics.

- Biochemistry, Dissolution and Solubility. (n.d.).

- Why does nitrobenzene make a more suitable solvent than benzene? (2018, October 17). Quora.

- ELI5 the polarity of solvents and how it affects solubility. (2022, December 27). Reddit.

- 4-Methyl-3-nitropyridine. (n.d.). PubChem.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).

- 4-Bromo-3-nitropyridine. (n.d.). ChemScene.

Sources

- 1. echemi.com [echemi.com]

- 2. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. al-kindipublisher.com [al-kindipublisher.com]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Solubility factors when choosing a solvent [labclinics.com]

- 9. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. 4-アミノ-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 4-Amino-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

The Strategic Utility of 4-Acetamido-3-nitropyridine in Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the pyridine ring stands as a cornerstone, embedded in a vast array of pharmaceuticals and functional materials. Within this family, 4-Acetamido-3-nitropyridine has emerged as a particularly valuable and versatile building block. Its unique arrangement of substituents—an electron-donating acetamido group and a strongly electron-withdrawing nitro group on a pyridine core—creates a molecule with distinct reactivity profiles at multiple positions. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 4-acetamido-3-nitropyridine, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's fundamental properties is paramount for its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 79371-42-9 | [1] |

| Molecular Formula | C₇H₇N₃O₃ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 203-207 °C (for 4-amino-3-nitropyridine) | [2] |

Synthesis of 4-Acetamido-3-nitropyridine: A Stepwise Approach

The synthesis of 4-acetamido-3-nitropyridine can be efficiently achieved through a two-step sequence starting from the readily available 4-aminopyridine. This process involves a regioselective nitration followed by a standard acetylation.

Step 1: Nitration of 4-Aminopyridine to 4-Amino-3-nitropyridine

The key to this synthesis is the regioselective introduction of a nitro group at the 3-position of the pyridine ring. The directing effect of the amino group at the 4-position facilitates this electrophilic aromatic substitution.

Protocol for the Synthesis of 4-Amino-3-nitropyridine: [2]

-

Under ice-bath conditions, dissolve 4-aminopyridine (1 equivalent) in concentrated sulfuric acid.

-

While maintaining the temperature between 0-10 °C, slowly add fuming nitric acid (0.5 equivalents) dropwise.

-

Continue stirring the reaction mixture at 0-10 °C for 5 hours.

-

Allow the reaction to warm to room temperature and then heat at 90 °C for 3 hours.

-

After cooling to room temperature, stir the mixture overnight.

-

Slowly pour the reaction mixture into ice water and adjust the pH to 7 with ammonia.

-

Collect the resulting yellow precipitate by filtration and dry under reduced pressure to yield 4-amino-3-nitropyridine.

Causality behind experimental choices: The use of concentrated sulfuric acid protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack. However, the strong activating effect of the amino group at the 4-position directs the nitration to the ortho position (C3). The initial low temperature controls the exothermic reaction, while the subsequent heating ensures the completion of the nitration.

Step 2: Acetylation of 4-Amino-3-nitropyridine

The final step is the protection of the amino group via acetylation. This is a standard and high-yielding transformation.

General Protocol for Acetylation: [6]

-

Suspend 4-amino-3-nitropyridine (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane.

-

Add acetic anhydride (1.1 equivalents) and a catalytic amount of a base like triethylamine or pyridine.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction can be worked up by washing with a saturated aqueous solution of sodium bicarbonate to remove excess acetic anhydride and acetic acid.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-acetamido-3-nitropyridine.

Self-validating system: The progress of both reactions can be conveniently monitored by Thin Layer Chromatography (TLC). The final product can be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.

Caption: Synthetic pathway to 4-Acetamido-3-nitropyridine.

The Reactive Landscape: A Building Block with Dual Functionality

The synthetic utility of 4-acetamido-3-nitropyridine stems from the presence of two key functional groups that can be manipulated either independently or in concert.

Reactions at the Nitro Group: A Gateway to Fused Heterocycles

The nitro group at the 3-position, activated by the pyridine ring nitrogen, is a versatile handle for a variety of transformations.

-

Reduction to an Amino Group: The most common transformation is the reduction of the nitro group to an amine, yielding 3,4-diaminopyridine derivatives. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid systems (e.g., SnCl₂/HCl)[7]. The resulting vicinal diamine is a classic precursor for the synthesis of fused heterocyclic systems like imidazopyridines and quinoxalines.

-

Nucleophilic Aromatic Substitution (SNAr): Under certain conditions, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, although this is less common than in other nitropyridine isomers.

Reactions Involving the Acetamido Group

The acetamido group serves primarily as a protecting group for the amine, but it also influences the reactivity of the pyridine ring.

-

Hydrolysis: The acetyl group can be readily removed under acidic or basic conditions to regenerate the 4-amino group. This allows for subsequent functionalization of the amine, for example, through diazotization or by using it as a nucleophile in coupling reactions.

-

Directed ortho-Metalation (DoM): While not extensively reported for this specific molecule, N-acyl groups can direct metalation to the adjacent position. This could potentially be a route to functionalize the C5 position of the pyridine ring.

Caption: Key reaction pathways of 4-Acetamido-3-nitropyridine.

Application in Drug Discovery: The Synthesis of Kinase Inhibitors

A significant application of 4-acetamido-3-nitropyridine and its derivatives is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Many kinase inhibitors feature a heterocyclic core, and the pyrido[2,3-d]pyrimidine scaffold is a prominent example.

Case Study: A Conceptual Pathway to Palbociclib (Ibrance®)

Palbociclib (Ibrance®) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used for the treatment of certain types of breast cancer[8]. While various synthetic routes to Palbociclib have been published, a retrosynthetic analysis reveals how 4-acetamido-3-nitropyridine could serve as a key starting material for the construction of its core structure.

A plausible synthetic strategy would involve the following key transformations:

-

Reduction of the nitro group of 4-acetamido-3-nitropyridine to yield N-(4-amino-3-pyridinyl)acetamide.

-

Cyclocondensation of the resulting 3,4-diaminopyridine derivative with a suitable three-carbon synthon to form the pyridopyrimidinone core. For instance, reaction with an acetoacetate derivative can lead to the formation of the desired fused ring system[9].

-

Further functionalization of the pyridopyrimidinone core, including N-alkylation and palladium-catalyzed cross-coupling reactions, to install the remaining substituents of the Palbociclib molecule[8].

Caption: Conceptual synthetic route to Palbociclib.

This conceptual pathway highlights the strategic importance of 4-acetamido-3-nitropyridine as a precursor to complex, biologically active molecules. The ability to readily access the 3,4-diaminopyridine scaffold from this building block is a key advantage for the synthesis of a wide range of fused heterocyclic compounds of medicinal interest.

Conclusion: A Building Block of Strategic Importance

4-Acetamido-3-nitropyridine is a highly functionalized heterocyclic building block with significant potential in organic synthesis and drug discovery. Its well-defined reactivity, stemming from the interplay between the acetamido and nitro groups, allows for the strategic construction of complex molecular architectures. As demonstrated by its potential application in the synthesis of kinase inhibitors like Palbociclib, this compound provides a valuable starting point for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, will empower researchers to fully exploit the synthetic potential of this versatile molecule.

References

-

Plovdiv University "Paisii Hilendarski". (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of Palbociclib Intermediate: A Chemical Perspective. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Toogood, P. L., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 57(2), 578-599. [Link]

-

Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2971-3011. [Link]

-

Al-Suwaidan, I. A., et al. (2013). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 17(1), 85-92. [Link]

- Google Patents. (n.d.). US20170247380A1 - Method for preparing palbociclib.

-

Zhang, H., et al. (2022). Design, synthesis, and anticancer activity of three novel palbociclib derivatives. Frontiers in Oncology, 12, 976356. [Link]

-

Plovdiv University "Paisii Hilendarski". (n.d.). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved from [Link]

- Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.

-

Journal of Chemical Research. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

-

Barvian, M., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 20(6), 1123-1132. [Link]

-

A new route for the synthesis of Palbociclib. (2018). ResearchGate. [Link]

-

d-basics. (2024, March 27). SAFETY DATA SHEET. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. Retrieved from [Link]

-

Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. Retrieved from [Link]

Sources

- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. leap.epa.ie [leap.epa.ie]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. mdpi.org [mdpi.org]

- 7. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]

The Strategic Application of 4-Acetamido-3-nitropyridine in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized for its presence in numerous FDA-approved therapeutics and its capacity to engage in biologically relevant interactions.[1] Within this privileged class of heterocyles, 4-Acetamido-3-nitropyridine emerges as a molecule of significant strategic importance. Its carefully orchestrated arrangement of functional groups—a hydrogen bond-donating acetamido group, an electron-withdrawing nitro group, and the inherent Lewis basicity of the pyridine nitrogen—offers a unique combination of features for the rational design of targeted therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and potential applications of 4-Acetamido-3-nitropyridine, with a particular focus on its utility as a scaffold for the development of novel kinase inhibitors. Detailed experimental protocols, structure-activity relationship (SAR) insights, and a discussion of relevant biological pathways are presented to empower researchers in their drug discovery endeavors.

Introduction: The Untapped Potential of a Multifunctional Scaffold

The quest for novel, effective, and safe therapeutics is a primary driver of innovation in the pharmaceutical industry. A key strategy in this pursuit is the use of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets.[1] Pyridine and its derivatives have long been celebrated as such, owing to their ability to form crucial hydrogen bonds and other non-covalent interactions within protein active sites.[2]

4-Acetamido-3-nitropyridine is a particularly compelling, yet underexplored, derivative. The 4-acetamido group provides a vector for hydrogen bonding and can act as a linker to other molecular fragments, while the 3-nitro group significantly influences the electronic properties of the pyridine ring, modulating its reactivity and potential for further functionalization. This guide will illuminate the strategic advantages of this scaffold and provide a roadmap for its application in medicinal chemistry programs.

Synthesis and Chemical Properties

A robust and scalable synthetic route is paramount for the successful application of any building block in a drug discovery campaign. The synthesis of 4-Acetamido-3-nitropyridine can be efficiently achieved in a two-step sequence starting from the commercially available 4-aminopyridine.

Synthetic Pathway

The proposed synthesis involves an initial acetylation of 4-aminopyridine, followed by a regioselective nitration.

Caption: Synthetic route to 4-Acetamido-3-nitropyridine.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Acetamidopyridine

-

To a solution of 4-aminopyridine (10.0 g, 106.3 mmol) in pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add acetic anhydride (12.0 mL, 127.5 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice water (200 mL) and stir for 30 minutes.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-acetamidopyridine as a white solid.[3]

Step 2: Synthesis of 4-Acetamido-3-nitropyridine

-

To a stirred solution of concentrated sulfuric acid (40 mL) in a round-bottom flask cooled to 0-10 °C, add 4-acetamidopyridine (5.0 g, 36.7 mmol) portion-wise, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, add fuming nitric acid (5.0 mL) dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.

-

After the addition, continue stirring the reaction at 0-10 °C for 5 hours.[4][5]

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution to pH 7 with a concentrated aqueous ammonia solution.

-

Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-acetamido-3-nitropyridine.

Application in Kinase Inhibitor Design: A Case Study on FLT3

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The 3-amino-4-substituted pyridine scaffold has shown significant promise in the development of potent and selective kinase inhibitors. By analogy, 4-Acetamido-3-nitropyridine represents a valuable starting point for the design of novel kinase inhibitors. The subsequent reduction of the nitro group to an amine provides a key handle for further derivatization.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[7] Activating mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML), making it a key therapeutic target.[8]

The FLT3 Signaling Pathway

The binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[9] This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.[9][10] In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell growth.[10]

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

A Hypothetical Structure-Activity Relationship (SAR) Study

Following the reduction of the nitro group of 4-Acetamido-3-nitropyridine to 4-acetamido-3-aminopyridine, the resulting primary amine can be functionalized to explore the chemical space around the pyridine core. A common strategy in kinase inhibitor design is to introduce a hinge-binding motif and a moiety that extends into the solvent-exposed region.

Caption: A conceptual framework for SAR exploration.

Table 1: Hypothetical SAR Data for 4-Acetamido-3-nitropyridine Derivatives

| Compound ID | R1 (Hinge Binder) | R2 (Solvent-Exposed) | FLT3 IC50 (nM) |

| 1 | Phenyl | - | >1000 |

| 2 | 4-Fluorophenyl | - | 500 |

| 3 | 4-Fluorophenyl | 4-Methylpiperazine | 50 |

| 4 | 4-Fluorophenyl | Morpholine | 75 |

| 5 | Pyrimidine | 4-Methylpiperazine | 25 |

| 6 | Pyrazole | 4-Methylpiperazine | 100 |

This data is hypothetical and for illustrative purposes only.

The insights from such a study could be:

-

The 4-acetamido group acts as a crucial hydrogen bond donor, anchoring the molecule in the active site.

-

The R1 group is critical for establishing interactions with the hinge region of the kinase. Aromatic and heteroaromatic rings are often optimal.

-

The R2 group can be modified to improve solubility and pharmacokinetic properties without significantly impacting potency.

Biochemical Assay Protocol for Kinase Inhibition

To evaluate the inhibitory activity of newly synthesized compounds against FLT3, a robust and reproducible biochemical assay is essential.

Protocol: In Vitro FLT3 Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

-

Reagents and Materials:

-

FLT3 kinase (recombinant)

-

Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., TR-FRET Dilution Buffer)

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the test compounds, followed by the FLT3 kinase and Eu-anti-tag antibody mixture.

-

Incubate for 60 minutes at room temperature.

-

Add the Alexa Fluor™ 647-labeled tracer to each well.

-

Incubate for another 60 minutes at room temperature.

-

Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Conclusion and Future Directions

4-Acetamido-3-nitropyridine represents a strategically valuable and versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its synthesis is straightforward, and its functional groups are well-suited for elaboration into potent and selective drug candidates. The hypothetical case study of FLT3 inhibition demonstrates a clear path for the application of this scaffold in a modern drug discovery program. Future work should focus on the synthesis and biological evaluation of a focused library of 4-Acetamido-3-nitropyridine derivatives to validate its potential and uncover new therapeutic opportunities.

References

-

Zarrinkar, P. P., et al. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Leukemia & Lymphoma, 52(sup1), 27-31. [Link]

-

Larson, R. A. (2019). Key signaling pathways of the FLT3-ITD receptor. Blood Cancer Journal, 9(1), 1-2. [Link]

-

QIAGEN. (n.d.). FLT3 Signaling in Hematopoietic Progenitor Cells. GeneGlobe. [Link]

-

Reactome. (n.d.). FLT3 Signaling. Reactome Pathway Database. [Link]

-

Wang, J., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7076-7086. [Link]

-

Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 108(9), 1695-1701. [Link]

-

Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3871-3879. [Link]

-

Azzam, R. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. [Link]

- Yong, Z., et al. (2012). An improved process for producing aminopyridines. WO2012095691A1.

-

Al-Suwaidan, I. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. International Journal of Molecular Sciences, 22(20), 11035. [Link]

- Bremer, F. (1934). Über die Darstellung von 2-Chlor-3,4-diaminopyridin. Liebigs Annalen der Chemie, 518(1), 274-280.

-

PubChem. (n.d.). 4-Amino-3-nitropyridine. [Link]

-

ResearchGate. (n.d.). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. [Link]

-

Roskoski, R. Jr. (2019). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmacological Research, 147, 104359. [Link]

-

Carmi, C., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 7(34), 29596-29622. [Link]

-

Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

-

OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). [Link]

-

Wang, D., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]

-

Ghorpade, S., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 24(33), 6069-6074. [Link]

-

Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. reddit.com [reddit.com]

- 3. mdpi.org [mdpi.org]

- 4. 4-Amino-3-nitropyridine | 1681-37-4 [chemicalbook.com]

- 5. 4-Amino-3-nitropyridine CAS#: 1681-37-4 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Acetamido-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Inferred Safety Data

Section 1: Chemical Identity and Physical Properties

4-Acetamido-3-nitropyridine, with the molecular formula C₇H₇N₃O₃, is a yellow solid organic compound.[1] Its structure features a pyridine ring substituted with an acetamido group at the 4-position and a nitro group at the 3-position. This unique arrangement of functional groups makes it a valuable intermediate in medicinal chemistry and drug discovery.

| Property | Value | Source |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Boiling Point | 414.4°C at 760 mmHg | [1] |

| Flash Point | 204.4°C | [1] |

| Density | 1.419 g/cm³ | [1] |

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of related nitropyridine compounds, such as 4-Amino-3-nitropyridine and 4-Nitropyridine N-oxide, 4-Acetamido-3-nitropyridine is anticipated to pose several health risks.[2][3] The following GHS classification is inferred and should be treated as a conservative estimate of the potential hazards.

Pictograms:

Signal Word: Danger

[3]Hazard Statements (Inferred):

-

H301: Toxic if swallowed. *[3] H315: Causes skin irritation. *[2][3] H319: Causes serious eye irritation. *[2][3] H335: May cause respiratory irritation. *[2] May be harmful if inhaled. *[3] Possible risk of irreversible effects.

[3]Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. *[2] P264: Wash skin thoroughly after handling. *[2] P270: Do not eat, drink or smoke when using this product. *[2] P280: Wear protective gloves/protective clothing/eye protection/face protection. *[2] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. *[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water. *[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

[2]### Section 3: Safe Handling and Storage Protocols

Given the inferred toxicity, strict adherence to safe laboratory practices is essential when handling 4-Acetamido-3-nitropyridine.

Engineering Controls and Personal Protective Equipment (PPE)

A tiered approach to exposure control is recommended, starting with robust engineering controls and supplemented by appropriate PPE.

Caption: Hierarchy of controls for handling 4-Acetamido-3-nitropyridine.

Procedural Best Practices:

-

Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure. * Ensure that an eyewash station and safety shower are readily accessible in the immediate work area. *[3][4] Avoid the formation of dust when handling the solid material. *[3] Wash hands thoroughly with soap and water after handling.

[2]#### 3.2. Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. *[3] Keep away from strong oxidizing agents and acid chlorides, which are incompatible materials. *[3] Store locked up, accessible only to authorized personnel.

[2]### Section 4: Emergency Procedures

A clear and practiced emergency response plan is critical.

First-Aid Measures

The following first-aid measures are based on protocols for similar nitropyridine compounds and should be administered by trained personnel.

Caption: First-aid response workflow for exposure to 4-Acetamido-3-nitropyridine.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention. *[3] Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. *[4] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention. *[3] Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

[3]#### 4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. *[5] Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). *[3][4] Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

[3][4]#### 4.3. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid dust formation. *[3] Containment and Cleanup: Sweep up the spilled solid material and place it into a suitable container for disposal. Avoid flushing into surface water or the sanitary sewer system.

[3]### Section 5: Toxicological Information (Inferred)

The toxicological properties of 4-Acetamido-3-nitropyridine have not been fully investigated. H[3]owever, based on data from analogous compounds, it is prudent to assume the following:

-

Acute Toxicity: Likely to be toxic if swallowed. M[3]ay be harmful if inhaled or absorbed through the skin. *[3] Irritation: Causes skin and serious eye irritation. M[2][3]ay cause respiratory tract irritation. *[2][3] Chronic Effects: The potential for long-term effects is unknown, but some related compounds suggest a possible risk of irreversible effects. *[3] Carcinogenicity and Mutagenicity: No data is available for 4-Acetamido-3-nitropyridine.

Section 6: Stability and Reactivity

-

Reactivity: Generally stable under normal conditions. *[3][4] Chemical Stability: Stable under recommended storage conditions. *[3][4] Conditions to Avoid: Excess heat and dust formation. *[5] Incompatible Materials: Strong oxidizing agents and acid chlorides. *[3] Hazardous Decomposition Products: Under fire conditions, it may decompose to produce nitrogen oxides, carbon monoxide, and carbon dioxide.

[3][4]### Section 7: Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. C[3]onsult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. D[3]o not allow this material to contaminate the ground water system or enter the sewer system.

[3]### References

-

Hubergroup. (2022). Safety data sheet. [Link]

-

PubChem. 4-Acetylaminoantipyrine. [Link]

-

PubChem. 4-Methyl-3-nitropyridine. [Link]

-

PubChem. 3'-Nitro-p-acetophenetidide. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Acetamido-3-nitropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, in-depth guide for the synthesis of 4-Acetamido-3-nitropyridine from 4-acetamidopyridine. As a valuable intermediate in medicinal chemistry and materials science, the successful and safe synthesis of this compound is of significant interest. This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, critical safety protocols, and detailed characterization methods required for a self-validating and reproducible workflow.

Introduction and Strategic Overview

The nitration of an aromatic ring is a cornerstone of organic synthesis. However, the pyridine ring presents a unique challenge due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. The presence of an activating group, such as the acetamido moiety in 4-acetamidopyridine, is crucial. This group not only enhances the ring's reactivity but also directs the incoming electrophile. This protocol leverages a classic nitrating mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) in situ for the regioselective nitration at the 3-position.

The Chemistry: Mechanism of Electrophilic Aromatic Substitution

The synthesis hinges on the principles of electrophilic aromatic substitution, specifically tailored to the pyridine scaffold.

Pillar 1: Generation of the Electrophile The reaction is initiated by the protonation of nitric acid by the stronger sulfuric acid, which then dehydrates to form the highly electrophilic nitronium ion (NO₂⁺). This is the key species that will attack the aromatic ring.[1]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Pillar 2: The Role of the Acetamido Group The acetamido group at the 4-position is a powerful activating group. Through resonance, its lone pair of electrons on the nitrogen atom increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. This group is ortho, para-directing. In this case, the positions ortho to the acetamido group are positions 3 and 5. Due to the electronics of the pyridine ring, substitution at the 3-position is strongly favored.

Pillar 3: The Attack and Rearomatization The π-electron system of the 4-acetamidopyridine ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of this intermediate by a weak base (like HSO₄⁻) to restore the aromaticity of the ring, yielding the final product, 4-Acetamido-3-nitropyridine.

Below is a diagram illustrating the core reaction mechanism.

Sources

Nitration of 4-acetamidopyridine to yield "4-Acetamido-3-nitropyridine".

Application Note & Protocol

Topic: Strategic Nitration of 4-Acetamidopyridine: A High-Yield Protocol for the Synthesis of 4-Acetamido-3-nitropyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of substituted nitropyridines is a cornerstone of medicinal chemistry, providing critical intermediates for the development of novel therapeutics. However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge for classical electrophilic aromatic substitution, such as nitration. This application note provides a detailed, field-proven protocol for the successful nitration of 4-acetamidopyridine to yield 4-acetamido-3-nitropyridine. We will delve into the mechanistic rationale behind the reaction, offer a comprehensive safety analysis for handling the potent reagents involved, and present a step-by-step experimental guide designed for reproducibility and high yield. This document is intended to equip researchers with the expertise to confidently and safely perform this valuable transformation.

Mechanistic Insights & Strategic Rationale

The direct nitration of pyridine is notoriously difficult, often requiring harsh conditions and resulting in low yields.[1][2] This is due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. Furthermore, under the strongly acidic conditions typical for nitration (using a mixture of nitric and sulfuric acids), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making substitution even more challenging.[3]

The key to successfully nitrating the pyridine scaffold lies in the strategic use of directing groups. In this protocol, the acetamido group at the 4-position serves two critical functions:

-

Activating Group: The lone pair of electrons on the amide nitrogen can be donated into the pyridine ring through resonance, partially offsetting the ring's electron deficiency and making it more susceptible to electrophilic attack.

-

Ortho-, Para-Director: As a powerful electron-donating group, the acetamido substituent directs incoming electrophiles to the positions ortho and para to itself. In the case of 4-acetamidopyridine, the positions ortho to the acetamido group are C3 and C5.

The nitration reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from concentrated nitric and sulfuric acids, acts as the electrophile.[4] The acetamido group directs the incoming nitronium ion to the 3-position, leading to the desired 4-acetamido-3-nitropyridine product.

Safety First: A Comprehensive Hazard Analysis

Nitration reactions are energetically favorable and involve highly corrosive and oxidizing materials, demanding the utmost attention to safety.[5][6] A thorough risk assessment must be conducted before any work begins.[7]

Core Hazards:

-

Corrosivity: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe, deep chemical burns upon contact with skin or eyes.[8][9][10] All manipulations must be performed inside a certified chemical fume hood.[11]

-

Exothermic Reaction: The nitration process is highly exothermic.[6] Uncontrolled addition of reagents or inadequate cooling can lead to a thermal runaway, potentially causing violent boiling, pressure buildup, and explosion.

-

Oxidizing Potential: Fuming nitric acid is a powerful oxidizing agent and can react violently with organic materials, reducing agents, and metals.[7][8]

Table 1: Mandatory Personal Protective Equipment (PPE)

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes of corrosive acids.[5] |

| Hand Protection | Heavy-duty, acid-resistant gloves (e.g., Butyl or Viton®) over disposable nitrile gloves | Provides robust protection against highly corrosive acids.[11] |

| Body Protection | Flame-resistant lab coat and a chemical-resistant apron | Protects skin and clothing from spills.[5] |

| Footwear | Fully enclosed, chemical-resistant shoes | Prevents injury from dropped equipment or spills. |

Emergency Procedures:

-

Acid Spills: For small spills (<1 Liter), neutralize carefully with an appropriate agent like sodium bicarbonate or calcium carbonate, absorb with an inert material (e.g., sand or vermiculite), and collect for hazardous waste disposal.[7][10][12] For large spills, evacuate the area and contact emergency services.[8]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][9]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Experimental Workflow Diagram

Caption: Workflow for the nitration of 4-acetamidopyridine.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 4-Acetamidopyridine | ≥98% | Standard Supplier | Ensure starting material is pure. |

| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Standard Supplier | Handle with extreme care. |

| Fuming Nitric Acid (HNO₃) | ≥90% | Standard Supplier | Highly corrosive and oxidizing. |

| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | Standard Supplier | For neutralization. |

| Deionized Water | N/A | In-house | For work-up. |

| Crushed Ice | N/A | In-house | For quenching. |

| Ethyl Acetate | ACS Grade | Standard Supplier | For TLC. |

| Hexanes | ACS Grade | Standard Supplier | For TLC. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).

-

Dissolution: Cool the sulfuric acid in an ice/salt bath to 0 °C. Slowly add 4-acetamidopyridine (10.0 g, 73.4 mmol) in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Nitration: While maintaining the internal temperature between 0 and 5 °C, add fuming nitric acid (6.0 mL, ~140 mmol) dropwise via the addition funnel over a period of 30-45 minutes. Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent over-nitration or decomposition.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexanes/Ethyl Acetate). A sample for TLC can be prepared by taking a drop of the reaction mixture and carefully quenching it in a vial with ice and neutralizing with saturated sodium bicarbonate before extracting with ethyl acetate.

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. Safety Note: This step is highly exothermic and should be done slowly in a large vessel to accommodate potential splashing.

-

Neutralization and Precipitation: Cool the resulting aqueous solution in an ice bath. Slowly and carefully neutralize the solution by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 7-8. A yellow precipitate of 4-acetamido-3-nitropyridine will form.

-

Isolation: Stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any residual salts. Dry the product under vacuum at 50 °C to a constant weight.

Table 2: Key Reaction Parameters

| Parameter | Value |

| Starting Material | 4-Acetamidopyridine |

| Molar Equivalents (HNO₃) | ~1.9 eq |

| Solvent | Concentrated H₂SO₄ |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-3 hours |

| Expected Yield | 80-90% |

| Product Appearance | Yellow solid |

Product Characterization & Validation

The identity and purity of the synthesized 4-acetamido-3-nitropyridine should be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data

| Technique | Expected Result |

| Melting Point | 203-207 °C[13] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.15 (s, 1H, NH), 9.25 (s, 1H, H-2), 8.60 (d, 1H, H-6), 8.05 (d, 1H, H-5), 2.20 (s, 3H, CH₃) |

| TLC (1:1 Hexanes/EtOAc) | R_f ≈ 0.4 (product), R_f ≈ 0.2 (starting material) |

Troubleshooting & Field-Proven Insights

-

Low Yield:

-

Cause: Incomplete reaction or loss during work-up.

-

Solution: Ensure the reaction has gone to completion via TLC before quenching. During neutralization, add the base slowly and with efficient cooling to prevent hydrolysis of the product.

-

-

Dark-Colored Product:

-

Cause: Formation of side products due to elevated temperatures.

-

Solution: Strictly maintain the temperature below 10 °C during the addition of both the starting material to sulfuric acid and the nitric acid. The product can be recrystallized from ethanol/water if necessary.

-

-

No Precipitation Upon Neutralization:

-

Cause: The product may be more soluble if the volume of the quench is excessively large.

-

Solution: Ensure the quench is performed on a concentrated mass of ice rather than a large volume of water. If precipitation is slow, continue to stir in an ice bath for an extended period.

-

Conclusion

This application note provides a robust and reliable protocol for the nitration of 4-acetamidopyridine. By understanding the underlying reaction mechanism and adhering strictly to the detailed safety and experimental procedures, researchers can confidently synthesize 4-acetamido-3-nitropyridine, a valuable building block in drug discovery and development, in high yield and purity.

References

- Vertex AI Search. (2024). Nitration reaction safety.

- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.

- University of Washington. (n.d.). NITRIC ACID SAFETY.

- ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.

- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.